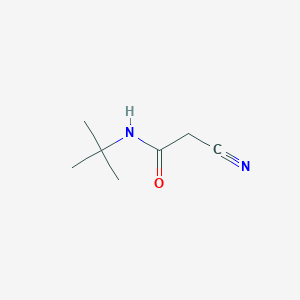

N-(tert-butyl)-2-cyanoacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,3)9-6(10)4-5-8/h4H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQYNHDOQWPSTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(tert-butyl)-2-cyanoacetamide

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(tert-butyl)-2-cyanoacetamide, a valuable reagent and building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Compound Overview

This compound is a white crystalline solid with the molecular formula C₇H₁₂N₂O. Its structure features a tert-butyl group attached to an acetamide backbone, which also contains a nitrile functional group. This combination of functionalities makes it a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 108168-88-3 | [1][2] |

| Molecular Formula | C₇H₁₂N₂O | [3] |

| Molecular Weight | 140.18 g/mol | [3] |

| Melting Point | 97 °C | [1] |

| Appearance | White crystalline solid | Inferred from similar compounds |

| Solubility | Soluble in most organic solvents | Inferred from similar compounds |

Synthesis of this compound

This compound can be synthesized through the amidation of a cyanoacetate ester with tert-butylamine. The following protocol is a representative procedure adapted from general methods for the synthesis of N-substituted cyanoacetamides.[4]

Experimental Protocol: Synthesis via Amidation

Reaction Scheme:

Materials:

-

Ethyl cyanoacetate

-

tert-Butylamine

-

Ethanol (optional, as solvent)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Rotary evaporator

Procedure:

-

To a solution of tert-butylamine (1.5 equivalents) in a suitable solvent (e.g., ethanol, or neat), slowly add ethyl cyanoacetate (1.0 equivalent) at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35 °C for 3-5 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude solid or oil in ethyl acetate and dry the solution over anhydrous sodium sulfate.[4]

-

Filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure product as a white crystalline solid.

Expected Yield:

Yields for similar reactions with other primary amines are reported to be high, often quantitative.[4]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectral data are presented in Tables 2 and 3, respectively. These predictions are based on the analysis of structurally similar compounds.[5]

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.5 | Broad Singlet | 1H | -NH- |

| ~3.4 | Singlet | 2H | -CH₂-CN |

| ~1.3 | Singlet | 9H | -C(CH₃)₃ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (amide) |

| ~116 | -CN (nitrile) |

| ~52 | -C(CH₃)₃ |

| ~28 | -C(CH₃)₃ |

| ~27 | -CH₂-CN |

Fourier-Transform Infrared (FTIR) Spectroscopy

The predicted characteristic FTIR absorption bands are summarized in Table 4.

Table 4: Predicted FTIR Spectral Data (KBr pellet)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300 | N-H | Stretching |

| ~2970 | C-H (sp³) | Stretching |

| ~2250 | C≡N | Stretching |

| ~1650 | C=O (Amide I) | Stretching |

| ~1550 | N-H | Bending (Amide II) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak [M]⁺ at m/z 140. The fragmentation pattern is predicted to involve characteristic losses of the tert-butyl group and other neutral fragments.

Predicted Fragmentation Pattern:

-

m/z 140: Molecular ion [C₇H₁₂N₂O]⁺

-

m/z 125: Loss of a methyl group [M - CH₃]⁺

-

m/z 84: Loss of the tert-butyl radical [M - C(CH₃)₃]⁺

-

m/z 57: tert-Butyl cation [C(CH₃)₃]⁺ (likely a prominent peak)

-

m/z 41: Acetonitrile fragment cation [CH₂CN]⁺

Characterization Workflow Diagram

Caption: Characterization workflow for this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined procedures and expected analytical data will be a valuable resource for researchers utilizing this compound in their synthetic endeavors. The combination of a straightforward synthesis and versatile chemical functionality makes this compound an important tool in modern organic and medicinal chemistry.

References

An In-depth Technical Guide to N-(tert-butyl)-2-cyanoacetamide: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-butyl)-2-cyanoacetamide is a valuable reagent in organic synthesis, characterized by its reactive methylene group adjacent to both a nitrile and an amide functionality. This unique structural arrangement imparts a versatile reactivity profile, making it a key building block for the synthesis of a wide range of heterocyclic compounds and a molecule of interest in medicinal chemistry. Notably, a closely related derivative, 2-amino-N-tert-butyl-2-cyanoamide hydrochloride, serves as a crucial intermediate in the synthesis of Temozolomide, an oral alkylating agent used in the treatment of aggressive brain tumors.[1][2] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 108168-88-3 | [4] |

| Molecular Formula | C₇H₁₂N₂O | [4] |

| Molecular Weight | 140.18 g/mol | [4] |

| Melting Point | 97 °C | [4] |

| Boiling Point (Predicted) | 306.9 ± 25.0 °C | [4] |

| Density (Predicted) | 0.977 ± 0.06 g/cm³ | [4] |

| Appearance | White to off-white crystalline solid | - |

| Solubility | Soluble in polar organic solvents | - |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

-

δ 1.3-1.4 ppm (s, 9H): This singlet corresponds to the nine equivalent protons of the tert-butyl group.

-

δ 3.4-3.5 ppm (s, 2H): This singlet is attributed to the two protons of the active methylene group (-CH₂-CN).

-

δ 7.0-7.5 ppm (br s, 1H): A broad singlet is expected for the amide proton (-NH-), with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted):

-

δ 25-26 ppm: Methylene carbon (-CH₂-CN).

-

δ 28-29 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

-

δ 51-52 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ 116-117 ppm: Nitrile carbon (-C≡N).

-

δ 162-163 ppm: Carbonyl carbon of the amide group (-C=O).

Infrared (IR) Spectroscopy (Predicted):

-

~3300 cm⁻¹ (N-H stretch): Characteristic of the amide N-H bond.

-

~2970 cm⁻¹ (C-H stretch): Aliphatic C-H stretching of the tert-butyl and methylene groups.

-

~2250 cm⁻¹ (C≡N stretch): Strong and sharp absorption for the nitrile group.[5]

-

~1650 cm⁻¹ (C=O stretch, Amide I): Strong absorption for the amide carbonyl group.[6]

-

~1550 cm⁻¹ (N-H bend, Amide II): Characteristic N-H bending vibration.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): m/z = 140.

-

Major Fragments: Fragmentation is expected to occur via cleavage of the tert-butyl group (loss of 57 amu, resulting in a peak at m/z = 83) and McLafferty rearrangement.[7]

Reactivity and Synthetic Applications

The reactivity of this compound is primarily centered around the active methylene group, which is readily deprotonated by bases due to the electron-withdrawing effects of the adjacent cyano and carbonyl groups. This carbanion is a potent nucleophile and participates in a variety of carbon-carbon bond-forming reactions.

Knoevenagel Condensation

A cornerstone reaction of active methylene compounds is the Knoevenagel condensation, which involves the reaction with aldehydes or ketones to form a new carbon-carbon double bond. This compound readily undergoes this reaction, typically catalyzed by a weak base such as piperidine or triethylamine, to yield α,β-unsaturated cyanoacrylamides. These products are versatile intermediates for the synthesis of various heterocyclic systems.

Experimental Protocol: General Procedure for Knoevenagel Condensation [8]

-

To a solution of this compound (1 equivalent) and an appropriate aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, toluene), a catalytic amount of a base (e.g., piperidine, triethylamine) is added.

-

The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product is purified by recrystallization or column chromatography.

Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. This compound can serve as the active methylene component in this reaction, condensing with a carbonyl compound and elemental sulfur in the presence of a base. The resulting 2-aminothiophene-3-carboxamides are important scaffolds in medicinal chemistry.

Experimental Protocol: General Procedure for the Gewald Reaction [8]

-

A mixture of this compound (1 equivalent), an aldehyde or ketone (1 equivalent), and elemental sulfur (1.1 equivalents) is suspended in a suitable solvent (e.g., ethanol, methanol).

-

A base, such as morpholine or triethylamine, is added, and the mixture is stirred at room temperature or gently heated.

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a cold solvent and can be further purified by recrystallization.

Role in Drug Development: Synthesis of a Temozolomide Intermediate

A significant application of a derivative of this compound is in the synthesis of the anti-cancer drug Temozolomide. Specifically, 2-amino-N-tert-butyl-2-cyanoamide hydrochloride is a key precursor.[1][2] The synthesis of this intermediate highlights the importance of the cyanoacetamide scaffold in the development of pharmaceuticals. An improved, high-yield synthesis of this intermediate has been developed to overcome the limitations of previous methods, such as the use of environmentally unfriendly solvents and low yields.[1]

Synthetic Workflow for 2-amino-N-tert-butyl-2-cyanoamide hydrochloride

The following diagram illustrates the improved synthetic route to this key Temozolomide intermediate.

Caption: Improved synthetic workflow for the preparation of a key Temozolomide intermediate.

Experimental Protocol: Synthesis of 2-amino-N-tert-butyl-2-cyanoamide hydrochloride [1]

Step 1: Reaction with tert-butyl isocyanate

-

(Diphenylmethylene)aminoacetonitrile is dissolved in dichloromethane (DCM).

-

Solid potassium tert-butoxide is added to the solution.

-

tert-Butyl isocyanate is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, as monitored by TLC. The intermediate is not isolated.

Step 2: Acid Hydrolysis

-

Hydrogen chloride (in a suitable form, e.g., gaseous or as a solution in an appropriate solvent) is introduced into the reaction mixture from Step 1.

-

The hydrolysis is carried out without purification of the intermediate.

-

The final product, 2-amino-N-tert-butyl-2-cyanoamide hydrochloride, precipitates from the solution and is collected by filtration.

-

The product is washed with a suitable solvent and dried, yielding a high-purity product (>99.5% by HPLC).

Conclusion

This compound is a versatile and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its ability to participate in key carbon-carbon bond-forming reactions like the Knoevenagel condensation and the Gewald reaction makes it a valuable precursor for a diverse array of heterocyclic compounds. The crucial role of its derivative in the synthesis of the anticancer drug Temozolomide underscores its importance in the pharmaceutical industry. The detailed protocols and compiled data in this guide are intended to facilitate further research and application of this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. eontrading.uk [eontrading.uk]

- 4. N-tert-butyl-2-cyanoacetamide | CAS#:108168-88-3 | Chemsrc [chemsrc.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of N-(tert-butyl)-2-cyanoacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of N-(tert-butyl)-2-cyanoacetamide. The document outlines the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided, and the interpreted data is summarized in clear, tabular formats for ease of reference and comparison. This guide is intended to serve as a comprehensive resource for the characterization of this molecule.

Introduction

This compound is a chemical compound featuring a secondary amide, a nitrile group, and a tert-butyl substituent. Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol . Accurate characterization of its chemical structure is paramount for its application in research and development, and this is achieved through a combination of spectroscopic techniques. This guide presents an illustrative spectroscopic dataset and its interpretation to facilitate the identification and characterization of this compound.

Experimental Protocols

The following sections detail the standard operating procedures for acquiring NMR, FTIR, and MS data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of solid this compound is weighed and transferred into a clean, dry vial.

-

The solid is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired chemical shift window.

-

The solution is filtered through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[1][2]

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.[1]

¹H and ¹³C NMR Data Acquisition:

-

The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is run to produce a spectrum with single lines for each unique carbon atom. A spectral width of about 240 ppm is used, with an acquisition time of 1-2 seconds and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Protocol:

-

The ATR crystal (commonly diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to air dry completely.[3]

-

A background spectrum of the clean, empty ATR crystal is collected. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.[4]

-

A small amount of solid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]

-

A pressure arm is applied to ensure firm and uniform contact between the sample and the crystal.[3]

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

After the measurement, the pressure is released, the sample is removed, and the crystal is cleaned thoroughly.

Mass Spectrometry (MS)

Electron Ionization (EI) with a Solid Probe:

-

A small amount of the solid sample is loaded into a capillary tube (melting point tube).

-

The capillary tube is inserted into the direct insertion probe of the mass spectrometer.[5]

-

The probe is introduced into the ion source of the mass spectrometer through a vacuum lock.

-

The sample is gently heated to promote volatilization into the gas phase within the ion source.[5]

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Data and Interpretation

The following tables present the predicted spectroscopic data for this compound.

NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | broad singlet | 1H | N-H |

| ~3.4 | singlet | 2H | -CO-CH₂ -CN |

| ~1.35 | singlet | 9H | -C(CH₃ )₃ |

¹H NMR Interpretation:

-

The most downfield signal, expected to be a broad singlet between 7.0 and 7.5 ppm, is attributed to the amide proton (N-H). Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

-

A singlet appearing around 3.4 ppm corresponds to the two methylene protons (CH₂) situated between the carbonyl and nitrile groups. These protons are chemically equivalent and have no adjacent protons to couple with, hence they appear as a singlet.

-

The most upfield and intense signal is a singlet at approximately 1.35 ppm, integrating to nine protons. This is characteristic of the tert-butyl group, where all nine methyl protons are chemically equivalent due to free rotation around the C-C bonds.[8]

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O |

| ~117 | C ≡N |

| ~52 | -C (CH₃)₃ |

| ~28.5 | -C(C H₃)₃ |

| ~25 | -CO-C H₂-CN |

¹³C NMR Interpretation:

-

The peak at the lowest field (~165 ppm) is assigned to the carbonyl carbon of the amide group.[7]

-

The nitrile carbon is expected to resonate at approximately 117 ppm.[1]

-

The quaternary carbon of the tert-butyl group is predicted to appear around 52 ppm.

-

The signal at roughly 28.5 ppm is attributed to the three equivalent methyl carbons of the tert-butyl group.[8][9]

-

The methylene carbon adjacent to the carbonyl and nitrile groups is expected to have a chemical shift of around 25 ppm.

FTIR Spectroscopy Data

Table 3: Predicted FTIR-ATR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, sharp | N-H stretch (secondary amide) |

| ~2970, 2870 | Medium-Strong | C-H stretch (sp³ C-H bonds of tert-butyl and methylene) |

| ~2250 | Medium, sharp | C≡N stretch (nitrile)[1] |

| ~1650 | Strong, sharp | C=O stretch (Amide I band)[10] |

| ~1550 | Medium, sharp | N-H bend (Amide II band)[10] |

| ~1365 | Medium, sharp | C-H bend (tert-butyl symmetrical deformation) |

FTIR Interpretation:

-

A distinct, sharp peak around 3300 cm⁻¹ is indicative of the N-H stretching vibration of a secondary amide.[11]

-

Strong absorptions in the 2970-2870 cm⁻¹ region are due to the C-H stretching of the sp³ hybridized carbons in the tert-butyl and methylene groups.

-

A sharp, medium-intensity peak around 2250 cm⁻¹ is a characteristic absorption for a nitrile (C≡N) group.[6]

-

A very strong and sharp absorption band at approximately 1650 cm⁻¹ is assigned to the carbonyl (C=O) stretching vibration, known as the Amide I band.[10]

-

The peak around 1550 cm⁻¹ corresponds to the N-H bending vibration, referred to as the Amide II band, which is characteristic of secondary amides.[12]

-

The absorption at ~1365 cm⁻¹ is characteristic of the symmetrical C-H bending (umbrella mode) of a tert-butyl group.

Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry (EI) Data for this compound

| m/z | Predicted Relative Intensity (%) | Assignment of Fragment Ion |

| 140 | 15 | [M]⁺ (Molecular Ion) |

| 125 | 40 | [M - CH₃]⁺ |

| 84 | 30 | [M - C₄H₈]⁺ (McLafferty Rearrangement) |

| 58 | 100 | [C₄H₁₀N]⁺ |

| 57 | 80 | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | 50 | [CH₂CN]⁺ or [C₃H₅]⁺ |

Mass Spectrometry Interpretation:

-

The molecular ion peak [M]⁺ is expected at m/z 140, corresponding to the molecular weight of the compound. Its intensity may be relatively low due to the facile fragmentation of the molecule.

-

A significant peak at m/z 125 results from the loss of a methyl radical (•CH₃) from the tert-butyl group of the molecular ion.

-

A peak at m/z 84 can be attributed to a McLafferty-type rearrangement, involving the transfer of a gamma-hydrogen from a methyl group of the tert-butyl moiety to the carbonyl oxygen, followed by the elimination of isobutylene (C₄H₈).

-

The base peak is predicted to be at m/z 58. This likely arises from the cleavage of the C-C bond alpha to the carbonyl group, followed by a rearrangement, or from the fragmentation of the amide bond.

-

A prominent peak at m/z 57 is characteristic of the stable tert-butyl cation ([C₄H₉]⁺).

-

The fragment at m/z 41 can be assigned to the cyanomethyl radical cation ([CH₂CN]⁺) or the allyl cation ([C₃H₅]⁺) resulting from further fragmentation.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and structural elucidation of an organic compound like this compound.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic analysis of this compound. By presenting illustrative NMR, FTIR, and MS data alongside their interpretations and standard experimental protocols, this document serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this compound. The combination of these spectroscopic techniques allows for an unambiguous confirmation of the molecular structure, which is a critical step in any chemical research or development workflow.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. sites.bu.edu [sites.bu.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. Direct sample introduction EI-MS system - Chromatography Forum [chromforum.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

Solubility Profile of N-(tert-butyl)-2-cyanoacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-(tert-butyl)-2-cyanoacetamide, a compound of interest in pharmaceutical and chemical research. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. However, to provide valuable insights for researchers, this document presents the known physical properties of this compound. Furthermore, it offers an in-depth analysis of the solubility of the closely related parent compound, 2-cyanoacetamide. This analysis includes a detailed summary of its solubility in a wide range of solvents at various temperatures, along with the experimental protocols used for these determinations. This information is intended to serve as a practical resource for scientists and drug development professionals initiating research on this compound, providing a strong foundational understanding of the potential solubility characteristics and the methodologies for their determination.

Introduction

This compound is a derivative of 2-cyanoacetamide, featuring a bulky tert-butyl group attached to the amide nitrogen. This structural modification can significantly influence the compound's physicochemical properties, including its solubility, which is a critical parameter in drug development, process chemistry, and various research applications. Understanding the solubility of a compound in different solvents is essential for designing crystallization processes, formulating solutions, and predicting its behavior in biological systems.

Despite its relevance, publicly available experimental data on the solubility of this compound is currently limited. This guide, therefore, aims to bridge this information gap by providing a thorough review of the available data for the parent compound, 2-cyanoacetamide, which can offer predictive insights and practical guidance for handling its tert-butyl derivative.

Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O | [1][2] |

| Molecular Weight | 140.18 g/mol | [1][2] |

| Melting Point | 97 °C | [3][4] |

| Boiling Point (Predicted) | 306.9 ± 25.0 °C | [3][4] |

| Density (Predicted) | 0.977 ± 0.06 g/cm³ | [3][4] |

| CAS Number | 108168-88-3 | [1][2] |

Solubility of 2-Cyanoacetamide: A Reference for this compound

Given the structural similarity, the solubility behavior of 2-cyanoacetamide can provide a valuable baseline for estimating the solubility of this compound. The tert-butyl group is expected to increase the lipophilicity of the molecule, which may lead to a decrease in solubility in polar solvents and an increase in non-polar solvents compared to the parent compound.

Extensive research has been conducted on the solubility of 2-cyanoacetamide in various pure and binary solvent systems. A summary of this data is presented in the following sections.

Solubility of 2-Cyanoacetamide in Pure Solvents

The solubility of 2-cyanoacetamide has been experimentally determined in a range of common organic solvents and water. The following table summarizes the mole fraction solubility (x) at different temperatures.

| Solvent | Temperature (K) | Mole Fraction Solubility (10³x) |

| Water | 273.15 | 29.85 |

| 278.15 | 34.54 | |

| 283.15 | 39.83 | |

| 288.15 | 45.82 | |

| 293.15 | 52.61 | |

| 298.15 | 60.30 | |

| 303.15 | 68.99 | |

| 308.15 | 78.78 | |

| 313.15 | 89.77 | |

| 318.15 | 102.06 | |

| Methanol | 273.15 | 21.12 |

| 278.15 | 24.35 | |

| 283.15 | 28.02 | |

| 288.15 | 32.14 | |

| 293.15 | 36.79 | |

| 298.15 | 42.05 | |

| 303.15 | 47.99 | |

| 308.15 | 54.70 | |

| 313.15 | 62.25 | |

| 318.15 | 70.74 | |

| Ethanol | 273.15 | 10.83 |

| 278.15 | 12.55 | |

| 283.15 | 14.53 | |

| 288.15 | 16.79 | |

| 293.15 | 19.37 | |

| 298.15 | 22.31 | |

| 303.15 | 25.65 | |

| 308.15 | 29.44 | |

| 313.15 | 33.74 | |

| 318.15 | 38.61 | |

| Acetone | 273.15 | 35.18 |

| 278.15 | 40.23 | |

| 283.15 | 45.87 | |

| 288.15 | 52.16 | |

| 293.15 | 59.18 | |

| 298.15 | 66.99 | |

| 303.15 | 75.68 | |

| 308.15 | 85.33 | |

| 313.15 | 96.03 | |

| 318.15 | 107.88 | |

| Acetonitrile | 273.15 | 22.86 |

| 278.15 | 26.23 | |

| 283.15 | 30.01 | |

| 288.15 | 34.25 | |

| 293.15 | 39.01 | |

| 298.15 | 44.36 | |

| 303.15 | 50.36 | |

| 308.15 | 57.09 | |

| 313.15 | 64.63 | |

| 318.15 | 73.06 | |

| Ethyl Acetate | 273.15 | 4.35 |

| 278.15 | 5.12 | |

| 283.15 | 6.01 | |

| 288.15 | 7.04 | |

| 293.15 | 8.23 | |

| 298.15 | 9.60 | |

| 303.15 | 11.17 | |

| 308.15 | 12.97 | |

| 313.15 | 15.03 | |

| 318.15 | 17.38 | |

| n-Propanol | 273.15 | 6.89 |

| 278.15 | 7.98 | |

| 283.15 | 9.24 | |

| 288.15 | 10.69 | |

| 293.15 | 12.37 | |

| 298.15 | 14.30 | |

| 303.15 | 16.52 | |

| 308.15 | 19.06 | |

| 313.15 | 21.97 | |

| 318.15 | 25.29 | |

| n-Butanol | 273.15 | 4.98 |

| 278.15 | 5.79 | |

| 283.15 | 6.72 | |

| 288.15 | 7.80 | |

| 293.15 | 9.04 | |

| 298.15 | 10.47 | |

| 303.15 | 12.12 | |

| 308.15 | 13.99 | |

| 313.15 | 16.13 | |

| 318.15 | 18.57 | |

| Tetrahydrofuran | 273.15 | 6.45 |

| 278.15 | 7.62 | |

| 283.15 | 9.00 | |

| 288.15 | 10.61 | |

| 293.15 | 12.49 | |

| 298.15 | 14.68 | |

| 303.15 | 17.22 | |

| 308.15 | 20.15 | |

| 313.15 | 23.53 | |

| 318.15 | 27.42 | |

| 1,4-Dioxane | 273.15 | 8.12 |

| 278.15 | 9.53 | |

| 283.15 | 11.18 | |

| 288.15 | 13.11 | |

| 293.15 | 15.35 | |

| 298.15 | 17.94 | |

| 303.15 | 20.94 | |

| 308.15 | 24.39 | |

| 313.15 | 28.36 | |

| 318.15 | 32.92 | |

| N,N-Dimethylformamide | 273.15 | 116.34 |

| 278.15 | 127.85 | |

| 283.15 | 140.32 | |

| 288.15 | 153.83 | |

| 293.15 | 168.46 | |

| 298.15 | 184.31 | |

| 303.15 | 201.46 | |

| 308.15 | 220.01 | |

| 313.15 | 240.06 | |

| 318.15 | 261.71 | |

| Dichloromethane | 273.15 | 0.04 |

| 278.15 | 0.05 | |

| 283.15 | 0.07 | |

| 288.15 | 0.09 | |

| 293.15 | 0.12 | |

| 298.15 | 0.15 | |

| 303.15 | 0.20 | |

| 308.15 | 0.26 | |

| 313.15 | 0.34 | |

| 318.15 | 0.45 | |

| Trichloromethane | 273.15 | 0.09 |

| 278.15 | 0.12 | |

| 283.15 | 0.15 | |

| 288.15 | 0.20 | |

| 293.15 | 0.26 | |

| 298.15 | 0.34 | |

| 303.15 | 0.44 | |

| 308.15 | 0.57 | |

| 313.15 | 0.74 | |

| 318.15 | 0.96 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the key experiments cited in the literature for determining the solubility of 2-cyanoacetamide. These protocols are directly applicable for determining the solubility of this compound.

Isothermal Saturation Method (Gravimetric)

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution by gravimetric analysis.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (±0.1 mg)

-

Drying oven

Procedure:

-

An excess amount of the solute is added to a known mass of the solvent in the jacketed glass vessel.

-

The vessel is sealed to prevent solvent evaporation.

-

The solution is continuously stirred at a constant temperature, maintained by the thermostatic water bath, for a sufficient time to reach equilibrium (typically 24 hours).

-

After reaching equilibrium, stirring is stopped, and the solution is allowed to stand for at least 12 hours to allow the undissolved solid to settle.

-

A known mass of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe to avoid precipitation.

-

The withdrawn sample is transferred to a pre-weighed container.

-

The solvent is evaporated at a suitable temperature in a drying oven until a constant weight of the dissolved solid is obtained.

-

The mass of the dissolved solid is determined by weighing.

-

The mole fraction solubility is calculated from the masses of the solute and the solvent.

Laser Dynamic Method

This method is based on detecting the dissolution of the last solid particles in a solution with increasing temperature.

Apparatus:

-

Laser scattering particle size distribution analyzer

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath with a programmable temperature controller

Procedure:

-

A suspension of the solute in the solvent with a known composition is prepared in the jacketed glass vessel.

-

The suspension is heated at a controlled rate (e.g., 0.2 K/min) while being stirred.

-

A laser beam is passed through the suspension, and the scattered light is monitored.

-

As the temperature increases, the solid dissolves, and the intensity of the scattered light decreases.

-

The temperature at which the scattered light intensity drops to the level of the pure solvent is recorded as the saturation temperature for that specific composition.

-

By preparing suspensions with different compositions, a solubility curve can be constructed.

Diagrams and Visualizations

To aid in the understanding of the experimental process, a workflow diagram for the isothermal saturation method is provided below.

Caption: Experimental workflow for the isothermal saturation (gravimetric) method.

Conclusion and Future Directions

This technical guide has provided the known physical properties of this compound and a comprehensive overview of the solubility of its parent compound, 2-cyanoacetamide. While direct experimental data for the title compound is lacking, the information presented here offers a valuable starting point for researchers. The detailed experimental protocols for solubility determination can be directly applied to this compound to generate the needed data.

Future research should focus on the experimental determination of the solubility of this compound in a variety of pharmaceutically and industrially relevant solvents. Such studies will be crucial for advancing the use of this compound in drug development and other chemical applications. The impact of the tert-butyl group on solubility compared to 2-cyanoacetamide would be of particular interest, providing insights into structure-property relationships.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of N-(tert-butyl)-2-cyanoacetamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of N-(tert-butyl)-2-cyanoacetamide. Due to a lack of specific experimental data in the current scientific literature for this compound, this document outlines a predictive assessment based on the known thermal behavior of structurally related molecules, including N-substituted amides and compounds containing a tert-butyl moiety. The experimental protocols detailed herein are presented as standardized methodologies for future laboratory investigation.

Predicted Thermal Properties

The thermal stability of this compound is governed by the strength of its covalent bonds and the presence of functional groups susceptible to thermal degradation. The primary physical data point available is its melting point.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O | - |

| Molecular Weight | 140.18 g/mol | - |

| Melting Point | 97 °C | [1] |

| Predicted Onset of Decomposition (TGA) | 180 - 220 °C | Hypothetical |

| Predicted Decomposition Peak (DSC) | 200 - 240 °C | Hypothetical |

Postulated Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed through a primary pathway involving the elimination of the sterically bulky tert-butyl group, a common fragmentation pattern for tert-butyl substituted compounds. This initial step is likely to be the rate-determining step in the decomposition process.

A plausible decomposition mechanism involves the formation of isobutene and 2-cyanoacetamide. This is predicated on the relative instability of the tertiary carbocation that can be formed from the tert-butyl group. Subsequent decomposition of 2-cyanoacetamide at higher temperatures may lead to the formation of smaller, volatile molecules.

Caption: Postulated thermal decomposition pathway.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Conduct the analysis under a controlled inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a linear heating rate of 10 °C/min.

-

Data Analysis: Record the mass of the sample as a function of temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins. The percentage of mass loss at different temperature ranges should be calculated.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to identify and characterize any endothermic or exothermic events associated with decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is to be used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a consistent purge rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Cycle 1: Heat the sample from ambient temperature to 110 °C (above the melting point) at a rate of 10 °C/min to observe the melting transition.

-

Cool the sample to ambient temperature at a controlled rate (e.g., 10 °C/min).

-

Cycle 2: Reheat the sample from ambient temperature to 400 °C at a rate of 10 °C/min to observe any decomposition events.

-

-

Data Analysis: The heat flow to the sample is recorded as a function of temperature. The melting point is determined from the peak of the endothermic transition in the first heating cycle. Decomposition events are identified as sharp or broad exothermic or endothermic peaks in the second heating cycle.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products formed during the thermal decomposition of the compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis tube or onto a filament.

-

Pyrolysis: Rapidly heat the sample to a series of predetermined temperatures (e.g., 250 °C, 350 °C, and 500 °C) in an inert atmosphere (helium). The pyrolysis products are directly transferred to the GC injection port.

-

Gas Chromatography (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient program suitable for separating a wide range of volatile organic compounds (e.g., initial temperature of 40 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes).

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 550.

-

-

Data Analysis: The separated decomposition products are identified by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

Caption: General experimental workflow for thermal analysis.

Conclusion

This technical guide provides a predictive framework for understanding the thermal stability and decomposition of this compound. The proposed decomposition pathway, centered on the elimination of isobutene, is a chemically reasonable hypothesis based on the behavior of analogous structures. The detailed experimental protocols for TGA, DSC, and Py-GC-MS offer a clear roadmap for the empirical validation and in-depth characterization of this compound's thermal properties. Such data is critical for researchers and professionals in drug development to ensure the stability, safety, and efficacy of pharmaceutical products containing this and related chemical entities.

References

discovery and history of N-(tert-butyl)-2-cyanoacetamide

An In-depth Technical Guide to N-(tert-butyl)-2-cyanoacetamide: Synthesis, Properties, and Context

Abstract

This compound, a derivative of the versatile chemical intermediate cyanoacetamide, is a compound with potential applications in various fields of organic synthesis and drug discovery. This technical guide provides a comprehensive overview of its known properties, a plausible synthetic route based on established chemical principles, and its relationship within the broader class of cyanoacetamide compounds. While a definitive historical record of its initial discovery and synthesis is not prominently documented in publicly accessible literature, its chemical structure and the known reactivity of its parent compounds allow for a thorough theoretical and practical examination.

Introduction

Cyanoacetamide and its derivatives are pivotal synthons in heterocyclic chemistry and have been utilized in the synthesis of a wide range of biologically active molecules.[1][2] The presence of a reactive methylene group, a nitrile, and an amide functionality within the same molecule imparts a unique chemical reactivity that makes it a valuable precursor for various condensation and cyclization reactions.[2] This guide focuses specifically on the N-tert-butyl substituted derivative, this compound (CAS No. 108168-88-3).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 108168-88-3 | [3][4][5] |

| Molecular Formula | C₇H₁₂N₂O | [3][5] |

| Molecular Weight | 140.18 g/mol | [3][5] |

| Melting Point | 97 °C | [3] |

| Boiling Point (Predicted) | 306.9 ± 25.0 °C | [3] |

| Density (Predicted) | 0.977 ± 0.06 g/cm³ | [3] |

Synthesis

General Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the amide.

Caption: General synthesis of this compound.

Detailed Experimental Protocol (Proposed)

The following protocol is a proposed method based on the general procedures for the synthesis of cyanoacetamides.[6]

Materials:

-

Ethyl cyanoacetate

-

tert-Butylamine

-

Ethanol (optional, as solvent)

-

Apparatus for heating and stirring (e.g., round-bottom flask with a reflux condenser and magnetic stirrer)

Procedure:

-

In a round-bottom flask, combine one molar equivalent of ethyl cyanoacetate with 1.1 to 1.5 molar equivalents of tert-butylamine. The reaction can be run neat or with a solvent such as ethanol.

-

If the reaction is run neat, the mixture is typically heated to a temperature of 50-80 °C with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

If a solvent is used, the mixture is refluxed until the reaction is complete.

-

Upon completion, the reaction mixture is cooled to room temperature. If the product crystallizes out, it can be collected by filtration.

-

If the product does not crystallize, the excess tert-butylamine and ethanol (if used) are removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as water, ethanol, or a mixture of ethyl acetate and hexanes.

Expected Outcome: The expected product is a white to off-white crystalline solid with a melting point of approximately 97 °C.[3] The yield of this reaction is anticipated to be high, based on similar reported syntheses of other N-alkyl cyanoacetamides.

Historical Context and Potential Applications

The development of various substituted cyanoacetamides has been driven by their utility as versatile building blocks in organic synthesis.[1][2] The logical progression from the parent compound, cyanoacetamide, to its N-substituted derivatives is a common strategy in medicinal chemistry to explore the structure-activity relationship of new compounds.

Caption: Synthetic relationship of this compound.

While specific biological activity for this compound is not extensively reported, other cyanoacetamide derivatives have shown a wide range of activities, including antibacterial and butyrylcholinesterase inhibitory effects.[7][8] It is plausible that this compound was synthesized as part of a chemical library for screening for various biological activities. Its potential as an intermediate in the synthesis of more complex heterocyclic compounds remains a key area of interest for researchers.

Conclusion

This compound is a compound with established physical properties and a straightforward, inferred synthetic pathway. Although its specific history of discovery is not well-documented, its chemical nature places it firmly within the important class of cyanoacetamide building blocks. This guide provides the essential technical information for its synthesis and understanding, serving as a valuable resource for researchers in organic synthesis and drug development who may wish to explore its potential applications. Further research into the biological activities and synthetic utility of this compound is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Page loading... [guidechem.com]

- 4. eontrading.uk [eontrading.uk]

- 5. 108168-88-3|this compound|BLD Pharm [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of N-(tert-butyl)-2-cyanoacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methods for the synthesis of N-(tert-butyl)-2-cyanoacetamide, a valuable intermediate in organic synthesis and drug discovery. The primary method detailed is the amidation of a cyanoacetic acid ester with tert-butylamine. This protocol offers a straightforward and efficient route to the target compound. Included are comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in the field.

Introduction

N-substituted cyanoacetamides are versatile building blocks in heterocyclic chemistry and are utilized in the synthesis of a wide range of biologically active molecules. The title compound, this compound, incorporates a sterically bulky tert-butyl group, which can impart unique solubility and conformational properties to its downstream derivatives. The synthesis of N-substituted cyanoacetamides is most commonly achieved through the condensation of primary or secondary amines with alkyl cyanoacetates.[1][2] This application note details a reliable protocol for the preparation of this compound.

Synthesis Methods

The most direct and widely employed method for the synthesis of this compound is the reaction of an alkyl cyanoacetate, such as ethyl cyanoacetate, with tert-butylamine. This reaction proceeds via nucleophilic acyl substitution, where the amine displaces the alkoxy group of the ester to form the corresponding amide.

Two general approaches for this type of transformation have been reported for similar substrates: a solvent-free reaction at elevated temperatures and a solvent-mediated reaction at reflux.[3] Given the volatility of tert-butylamine, a solvent-based approach is recommended to ensure better reaction control and minimize the loss of the amine.

Method 1: Solvent-Mediated Amidation

This method involves the reaction of ethyl cyanoacetate with tert-butylamine in a suitable solvent, such as 1,4-dioxane or ethanol, under reflux conditions. The use of a solvent allows for homogeneous mixing of the reactants and better temperature control.

Data Presentation

| Parameter | Value | Reference |

| Reactants | Ethyl cyanoacetate, tert-butylamine | General Method[1][3][4] |

| Solvent | 1,4-Dioxane or Ethanol | [3] |

| Reaction Temperature | Reflux | [3] |

| Reaction Time | 3-6 hours (typical) | [3] |

| Molar Ratio (Amine:Ester) | 1.1 : 1.0 | General Practice |

| Purification | Recrystallization from ethanol | [3] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Solvent-Mediated Amidation

Materials:

-

Ethyl cyanoacetate

-

tert-Butylamine

-

1,4-Dioxane (or absolute ethanol)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Crystallization dish

-

Buchner funnel and filter paper

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl cyanoacetate (1.0 eq).

-

Add 1,4-dioxane (or absolute ethanol) to the flask to create a solution (a concentration of approximately 1 M is a good starting point).

-

Slowly add tert-butylamine (1.1 eq) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Experimental Workflow

Caption: Synthesis workflow for this compound.

Reaction Scheme

Caption: Chemical reaction for the synthesis of this compound.

References

Application Notes and Protocols: N-(tert-butyl)-2-cyanoacetamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-butyl)-2-cyanoacetamide is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing a variety of heterocyclic scaffolds. The presence of an active methylene group, a cyano group, and a sterically hindering tert-butyl amide moiety allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyridones and 2-aminothiophenes, key structures in medicinal chemistry and materials science.

Key Applications

This compound serves as a valuable precursor in several important synthetic transformations, including:

-

Synthesis of 3-Cyano-2-Pyridones: These compounds are prevalent in numerous biologically active molecules. The reaction of this compound with 1,3-dicarbonyl compounds provides a straightforward route to this important heterocyclic core.

-

Gewald Three-Component Reaction: This multicomponent reaction offers an efficient one-pot synthesis of highly substituted 2-aminothiophenes, which are significant intermediates for the synthesis of dyes, agrochemicals, and pharmaceuticals.

Application 1: Synthesis of N-(tert-butyl)-3-cyano-2-pyridone Derivatives

The reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone, provides a reliable method for the synthesis of N-tert-butyl-3-cyano-2-pyridone derivatives. This transformation is typically catalyzed by a base and proceeds via a condensation-cyclization sequence.

General Reaction Scheme:

Caption: General workflow for the synthesis of N-(tert-butyl)-3-cyano-2-pyridone derivatives.

Quantitative Data

The following table summarizes representative yields for the synthesis of N-alkyl-3-cyano-2-pyridone derivatives under conventional heating and microwave irradiation conditions. While the specific data for the N-tert-butyl derivative may vary, these values provide a good estimate of the reaction's efficiency.

| Entry | Method | Catalyst | Solvent | Time | Yield (%) | Reference |

| 1 | Conventional Heating | KOH | Ethanol | 4 h | 61-79 | [1] |

| 2 | Microwave Irradiation | Piperidine | None | 5-10 min | High | [2] |

Experimental Protocol: Synthesis of N-(tert-butyl)-4,6-dimethyl-3-cyano-2-pyridone

This protocol is adapted from a general procedure for the synthesis of N-alkylated 3-cyano-2-pyridone derivatives.[1]

Materials:

-

This compound

-

Acetylacetone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Standard laboratory glassware

-

Heating and stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (0.006 mol, 0.84 g) and acetylacetone (0.006 mol, 0.60 g, 0.62 mL).

-

Add 10 mL of ethanol to the flask, followed by a catalytic amount of potassium hydroxide (approx. 5-10 mol%).

-

Heat the reaction mixture to 80 °C and maintain under reflux with stirring for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the precipitate with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified product under vacuum to obtain N-(tert-butyl)-4,6-dimethyl-3-cyano-2-pyridone.

Expected Yield: 61-79%

Application 2: Gewald Three-Component Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent condensation for the synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile (such as this compound), and elemental sulfur in the presence of a base.

General Reaction Scheme:

Caption: General workflow for the Gewald three-component synthesis of 2-aminothiophenes.

Quantitative Data

The following table presents representative yields for the Gewald reaction using various cyanoacetamides and carbonyl compounds. These yields demonstrate the broad applicability and efficiency of this reaction.

| Entry | Carbonyl Compound | Cyanoacetamide Derivative | Base | Solvent | Yield (%) | Reference |

| 1 | Aldehyde | N-Substituted | Triethylamine | Ethanol | 70-90 | [3] |

| 2 | Ketone | N-Substituted | Triethylamine | Ethanol | Good | [3] |

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol is based on a general procedure for the Gewald three-component reaction.[3]

Materials:

-

This compound

-

An aldehyde or ketone (e.g., cyclohexanone)

-

Elemental sulfur

-

Triethylamine

-

Ethanol

-

Standard laboratory glassware

-

Stirring apparatus

Procedure:

-

To a round-bottom flask containing a magnetic stirrer, add this compound (1 equivalent), the chosen aldehyde or ketone (1 equivalent), and elemental sulfur (1 equivalent).

-

Add ethanol as the solvent.

-

To this stirred suspension, add triethylamine (1 equivalent) dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC). The reaction is often exothermic.

-

In many cases, the product will precipitate from the reaction mixture upon cooling or after partial evaporation of the solvent.

-

Collect the solid product by filtration.

-

Wash the product with cold ethanol to remove impurities.

-

If necessary, the product can be further purified by recrystallization.

-

Dry the final product under vacuum.

Expected Yield: Yields for the Gewald reaction are generally good to excellent, often in the range of 70-90%.[3]

Conclusion

This compound is a highly effective and versatile building block for the synthesis of valuable heterocyclic compounds. The protocols outlined in these application notes for the synthesis of 3-cyano-2-pyridones and 2-aminothiophenes demonstrate straightforward and efficient methods for accessing these important molecular scaffolds. These reactions are amenable to a wide range of substrates and conditions, making this compound a key tool for researchers in organic synthesis and drug discovery.

References

Applications of N-(tert-butyl)-2-cyanoacetamide in Heterocyclic Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-butyl)-2-cyanoacetamide is a versatile and highly reactive building block in heterocyclic chemistry. Its unique structural features, including an active methylene group, a cyano group, and a bulky tert-butyl amide, make it a valuable precursor for the synthesis of a diverse range of nitrogen- and sulfur-containing heterocycles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their wide spectrum of biological activities and functional properties. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems from this compound.

Core Applications

The primary applications of this compound in heterocyclic synthesis revolve around its utility in multicomponent reactions and cyclocondensation reactions. The active methylene group can be readily deprotonated to form a nucleophilic carbanion, which participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The cyano and amide functionalities can also be involved in cyclization steps, leading to the formation of stable heterocyclic rings.

Key heterocyclic systems synthesized from this compound and its close analogs include:

-

Pyridones: These six-membered nitrogen-containing heterocycles are prevalent in many biologically active compounds.

-

2-Aminothiophenes: Synthesized via the Gewald multicomponent reaction, these compounds are important pharmacophores.

-

Pyrazoles: Five-membered aromatic heterocycles with two adjacent nitrogen atoms, known for their diverse pharmacological activities.

Application Note 1: Synthesis of N-(tert-butyl)-3-cyano-2-pyridone Derivatives

This compound is an excellent precursor for the synthesis of N-substituted 3-cyano-2-pyridone derivatives. These compounds are of interest due to their potential as fluorescent scaffolds and their diverse biological activities, including anticancer and antiviral properties.[1] The synthesis is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound.

Experimental Workflow: Synthesis of 3-Cyano-2-pyridones

Caption: General workflow for the two-step synthesis of N-(tert-butyl)-3-cyano-2-pyridone derivatives.

Quantitative Data: Synthesis of N-substituted-3-cyano-2-pyridones

The following table summarizes the yields for the synthesis of various N-substituted-3-cyano-4,6-dimethyl-2-pyridones from the corresponding N-substituted-2-cyanoacetamides and acetylacetone. While a specific yield for the N-tert-butyl derivative was not found in the searched literature, the yields for other N-alkyl derivatives provide a reasonable expectation. The general reaction shows excellent yields, typically ranging from 61% to 79%.[2]

| R-group on Cyanoacetamide | Product | Yield (%) | Reference |

| Phenyl | 1-Phenyl-4,6-dimethyl-3-cyano-2-pyridone | 75 | [3] |

| 4-Chlorophenyl | 1-(4-Chlorophenyl)-4,6-dimethyl-3-cyano-2-pyridone | 78 | [3] |

| 4-Fluorophenyl | 1-(4-Fluorophenyl)-4,6-dimethyl-3-cyano-2-pyridone | 79 | [3] |

| 3,4-Dichlorophenyl | 1-(3,4-Dichlorophenyl)-4,6-dimethyl-3-cyano-2-pyridone | 61 | [3] |

Experimental Protocol: Synthesis of N-(tert-butyl)-4,6-dimethyl-3-cyano-2-pyridone

This protocol is adapted from a general procedure for the synthesis of N-alkyl-3-cyano-2-pyridones.[2]

Materials:

-

This compound

-

Acetylacetone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add this compound (0.006 mol).

-

Add acetylacetone (0.006 mol) to the flask.

-

Add approximately 10 mL of ethanol as the solvent.

-

Add a catalytic amount of potassium hydroxide (KOH).

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the reaction mixture to reflux (approximately 80 °C) with constant stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

A precipitate will form upon cooling. Collect the solid product by filtration.

-

Wash the collected precipitate with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product in a vacuum oven.

Application Note 2: Synthesis of 2-Amino-N-(tert-butyl)thiophene-3-carboxamides via Gewald Reaction

The Gewald three-component reaction is a powerful method for the synthesis of highly substituted 2-aminothiophenes.[4] this compound can be utilized as the active methylene component in this reaction, along with a carbonyl compound and elemental sulfur, to produce 2-amino-N-(tert-butyl)thiophene-3-carboxamides. These thiophene derivatives are valuable scaffolds in medicinal chemistry, with many exhibiting anticancer, antimicrobial, and anti-inflammatory activities.[5]

Experimental Workflow: Gewald Three-Component Reaction

Caption: Schematic of the Gewald three-component reaction for the synthesis of 2-aminothiophenes.

Quantitative Data: Gewald Reaction Yields

The following table presents representative yields for the Gewald reaction using various cyanoacetamides and carbonyl compounds. While specific data for this compound was not available in the searched literature, the provided examples with other N-substituted cyanoacetamides demonstrate the general efficiency of this reaction, with yields often in the good to excellent range.

| Cyanoacetamide | Carbonyl Compound | Product | Yield (%) | Reference |

| N-Phenyl-2-cyanoacetamide | Cyclohexanone | 2-Amino-N-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 82 | [6] |

| N-(4-Methoxyphenyl)-2-cyanoacetamide | Cyclopentanone | 2-Amino-N-(4-methoxyphenyl)-4,5-dihydro-cyclopenta[b]thiophene-3-carboxamide | 75 | [6] |

| N-Methyl-2-cyanoacetamide | Acetone | 2-Amino-N,4,5-trimethylthiophene-3-carboxamide | 78 | [6] |

Experimental Protocol: Synthesis of 2-Amino-N-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

This protocol is a general procedure for the Gewald reaction and can be adapted for this compound.[6]

Materials:

-

This compound

-

Cyclohexanone

-

Elemental sulfur

-

Morpholine (or Triethylamine)

-

Ethanol

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, combine this compound (10 mmol), cyclohexanone (10 mmol), and elemental sulfur (12 mmol).

-

Add ethanol (20 mL) as the solvent.

-

Add morpholine (10 mmol) as the base and catalyst.

-

Stir the mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to 50-60 °C and continue stirring for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water with stirring.

-

The solid product will precipitate. Collect the precipitate by filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure 2-amino-N-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.

Application Note 3: Synthesis of N-(tert-butyl)pyrazole Derivatives

This compound can also serve as a precursor for the synthesis of pyrazole derivatives. The reaction typically involves the initial formation of a β-ketonitrile or a related activated intermediate, followed by cyclization with hydrazine or a substituted hydrazine. Pyrazoles are a well-known class of heterocyclic compounds with a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[5]

Experimental Protocol: General Synthesis of 5-Amino-N-(tert-butyl)-1H-pyrazole-4-carbonitrile

This is a representative protocol for the synthesis of a pyrazole derivative from a cyanoacetamide precursor.

Materials:

-

This compound

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

A mixture of this compound (10 mmol) and dimethylformamide dimethyl acetal (12 mmol) in ethanol (20 mL) is heated at reflux for 2-3 hours.

-

After cooling to room temperature, hydrazine hydrate (12 mmol) is added to the reaction mixture.

-

The mixture is then heated at reflux for an additional 4-6 hours.

-

The reaction is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is triturated with diethyl ether, and the resulting solid is collected by filtration.

-

The crude product is recrystallized from ethanol to afford the pure 5-amino-N-(tert-butyl)-1H-pyrazole-4-carbonitrile.

Biological Activity and Signaling Pathways

Derivatives of pyridones and 2-aminothiophenes synthesized from N-substituted cyanoacetamides have shown promising anticancer activities.[7][8] These compounds can induce cell cycle arrest and apoptosis in cancer cells through various signaling pathways.

Anticancer Mechanism of Action

Several studies on pyridone and 2-aminothiophene derivatives have indicated their potential to act as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival. For instance, some pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis by upregulating p53 and JNK pathways in liver and breast cancer cells.[7] Similarly, certain 2-aminothiophene derivatives have been found to inhibit cancer cell proliferation by inducing apoptosis and targeting specific enzymes like VEGFR-2.[9]

Caption: Proposed signaling pathway for the anticancer activity of N-substituted pyridone and 2-aminothiophene derivatives.

References

- 1. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds [mdpi.com]

- 3. Cyanoacetamide MCR (III): three-component Gewald reactions revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application of N-Substituted 2-Cyanoacetamides in Pharmaceutical Synthesis: A Focus on Teriflunomide

Introduction

N-substituted 2-cyanoacetamides are versatile building blocks in organic synthesis, finding significant application in the preparation of various heterocyclic compounds and active pharmaceutical ingredients (APIs). Their utility stems from the presence of multiple reactive sites: an active methylene group, a nitrile, and an amide functionality. This allows for a diverse range of chemical transformations, making them valuable intermediates in the synthesis of complex molecules.

This application note details the use of a specific N-substituted 2-cyanoacetamide, namely 2-cyano-N-(4-trifluoromethylphenyl)acetamide, as a key intermediate in the synthesis of Teriflunomide. Teriflunomide is an immunomodulatory agent with anti-inflammatory properties, indicated for the treatment of relapsing forms of multiple sclerosis. It functions by inhibiting dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway.

Case Study: Synthesis of Teriflunomide

The synthesis of Teriflunomide from 2-cyano-N-(4-trifluoromethylphenyl)acetamide is a well-documented process in patent literature. This route highlights the importance of N-substituted 2-cyanoacetamides in the construction of the final drug molecule. The overall synthesis involves the acylation of the active methylene group of the cyanoacetamide intermediate.

Key Intermediate: 2-cyano-N-(4-trifluoromethylphenyl)acetamide

This intermediate is prepared by the reaction of 4-(trifluoromethyl)aniline with a suitable cyanoacetylating agent.

Synthetic Pathway to Teriflunomide

The synthesis of Teriflunomide from 2-cyano-N-(4-trifluoromethylphenyl)acetamide generally proceeds via an acylation reaction.

Caption: Synthetic pathway for Teriflunomide.

Experimental Protocols

Protocol 1: Synthesis of 2-cyano-N-(4-trifluoromethylphenyl)acetamide (Intermediate II)

This protocol is based on a method described in the literature.[1]

Materials:

-

4-trifluoromethylaniline

-

Cyanoacetic acid

-

Boric acid

-

Toluene

Procedure:

-

To a suitable reaction flask, charge 4-trifluoromethylaniline (2.5 kg, 1.0 mol equivalent), cyanoacetic acid (1.78 kg, 1.35 mol equivalents), boric acid (0.095 kg, 0.1 mol equivalent), and toluene (22.5 L).[1]

-

Heat the reaction mixture to 110-115°C.[1]

-

Remove water azeotropically over a period of 12 hours.[1]

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

-

Upon completion, cool the reaction mixture and isolate the product, 2-cyano-N-(4-trifluoromethylphenyl)acetamide (II), through appropriate workup and purification procedures (e.g., filtration, recrystallization).

Protocol 2: Synthesis of Teriflunomide (I) from Intermediate II

This protocol outlines the acylation of the intermediate to yield Teriflunomide.[1]

Materials:

-

2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide (II)

-

N,N-carbonyldiimidazole (CDI)

-

Acetic acid

-